molecular formula C18H18ClNO3 B12770542 (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride CAS No. 84508-87-2

(3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride

Cat. No.: B12770542
CAS No.: 84508-87-2
M. Wt: 331.8 g/mol
InChI Key: WAXDADOMWXRTCO-UHFFFAOYSA-N
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Description

(3-(6,8-Dioxa-3-azabicyclo(321)oct-5-yl)phenyl)phenylmethanone hydrochloride is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylmethanone group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be used in the treatment of certain diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride involves its interaction with specific molecular targets. It can bind to proteins, altering their function and activity. This binding can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Properties

CAS No.

84508-87-2

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

[3-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)phenyl]-phenylmethanone;hydrochloride

InChI

InChI=1S/C18H17NO3.ClH/c20-17(13-5-2-1-3-6-13)14-7-4-8-15(9-14)18-12-19-10-16(22-18)11-21-18;/h1-9,16,19H,10-12H2;1H

InChI Key

WAXDADOMWXRTCO-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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